molecular formula C15H17FN2 B1438734 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline CAS No. 1154287-33-8

2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline

Cat. No. B1438734
M. Wt: 244.31 g/mol
InChI Key: GPBREKFEEPNWGS-UHFFFAOYSA-N
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Description

“2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline” is a chemical compound with the molecular formula C15H17FN2 . It has an average mass of 244.307 Da and a monoisotopic mass of 244.137573 Da .


Molecular Structure Analysis

The molecular structure of “2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline” consists of 15 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc., which are not mentioned in the available resources.

Scientific Research Applications

Hemoglobin Adduct Formation

4,4'-Methylenedianiline (MDA), a metabolite of 4, 4'-methylenediphenyl diisocyanate (MDI) and structurally related to 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline, demonstrates the formation of hemoglobin (Hb) adducts through peroxidative oxidation, indicating its potential bioactivation pathway and genotoxicity. The study emphasizes the significance of hemoglobin adduct analysis for understanding reactive intermediates in vivo and suggests the potential of similar aromatic amines for bioactivation pathways (Kautiainen, Wachtmeister, & Ehrenberg, 1998).

Synthesis of Primary Amino Acid Derivatives

Primary amino acid derivatives (PAADs), like 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline, exhibit pronounced activities in whole animal anticonvulsant models and neuropathic pain models. The research underscores the role of substituents at the benzylamide site in influencing the anticonvulsant activities of PAADs, demonstrating the structure-activity relationship and the potential of such compounds in medical applications (King et al., 2011).

Metabolic Pathway Investigation

The metabolism of aromatic amines similar to 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline, such as 3-methyl-4-trifluoromethylaniline, has been characterized, revealing major metabolic pathways involving amine N-acetylation and methyl group C-oxidation. This study provides a deeper understanding of the metabolic fate and potential toxicity of such compounds in biological systems (Scarfe et al., 1999).

Vasodilator Responses Study

Compounds structurally related to 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline, such as 4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid, have been explored for their vasodilator activity, indicating their potential therapeutic use in treating cardiovascular diseases (Pankey et al., 2011).

properties

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2/c1-18(10-12-5-3-2-4-6-12)11-13-9-14(16)7-8-15(13)17/h2-9H,10-11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBREKFEEPNWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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